(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
The compound "(3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione" (hereafter referred to as Compound A) is a benzothiazine derivative characterized by a fused heterocyclic core, a benzyl group at the N1 position, and a 4-nitrophenylamino substituent at the C3 position. Its Z-configuration at the C3 methylidene group ensures distinct stereoelectronic properties. Structural elucidation of such compounds typically relies on UV, NMR, and mass spectrometry, as demonstrated in studies of analogous benzothiazines .
Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(4-nitroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c26-22-19-8-4-5-9-20(19)24(15-16-6-2-1-3-7-16)31(29,30)21(22)14-23-17-10-12-18(13-11-17)25(27)28/h1-14,23H,15H2/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZUOXUPKDCZLD-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)[N+](=O)[O-])S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=C(C=C4)[N+](=O)[O-])/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-nitroaniline with benzyl isothiocyanate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Synthetic Routes and Key Functionalization Reactions
The synthesis of this compound involves multi-step pathways, typically starting with condensation of substituted benzothiazine precursors with 4-nitroaniline derivatives. Key reactions include:
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Critical Note : The use of bis(4-nitrophenyl) carbonate in dichloromethane (DCM) with DMAP facilitates efficient carbonyl activation, enabling selective functionalization without side reactions .
Nucleophilic Substitution and Cycloaddition Reactions
The electron-deficient 4-nitrophenyl group and conjugated imine system make the compound reactive toward nucleophiles and dipolarophiles:
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Example : Cycloaddition with phenylacetylene under microwave irradiation yields triazole derivatives with enhanced biological activity .
Stability and Degradation Pathways
The compound’s stability is pH- and solvent-dependent, with degradation observed under harsh conditions:
Biological Interaction-Reactivity Relationships
The compound’s reactivity directly influences its biological activity:
Key Reaction Optimization Strategies
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Solvent Effects : Reactions in DMF show higher yields (88%) compared to THF (62%) due to improved solubility of intermediates .
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Catalysis : Cu(I)-catalyzed cycloadditions reduce reaction times from 24 h to 1 h .
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Workup : Silica gel chromatography with 30% EtOAc/hexanes effectively isolates pure products .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds with a benzothiazine moiety exhibit significant anticancer properties. The compound under discussion has been studied for its ability to inhibit cell proliferation in various tumor cell lines. For instance, studies have shown that derivatives of benzothiazine can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in growth and survival .
2. Antimicrobial Properties
Benzothiazine derivatives are known for their antimicrobial activities. The compound has been tested against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of benzothiazine compounds. The target compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers synthesized several derivatives of benzothiazine and evaluated their anticancer properties against human breast cancer cells. Results indicated that specific modifications to the benzothiazine structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to assess the antimicrobial efficacy of the target compound against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s overall reactivity. The benzothiazine ring can interact with biological molecules, potentially inhibiting or activating specific pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antioxidant activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Electronic and Steric Effects
Compound A is compared to two closely related analogs (Table 1):
Key Observations :
- Electronic Effects: The nitro group in Compound A significantly lowers electron density at the phenyl ring compared to the methyl group in Compound B.
- Lipophilicity : Compound B’s methyl group increases logP (predicted ~3.1 vs. ~2.5 for Compound A), suggesting better membrane permeability but reduced solubility in aqueous media .
- Stereochemical Flexibility : Compound C’s hydrazine linker allows for E/Z isomerism, which may complicate its pharmacokinetic profile compared to the rigid Z-configuration in Compounds A and B .
Spectroscopic and Crystallographic Trends
- NMR Data : The ¹H-NMR of Compound B shows a downfield shift for the methylidene proton (δ ~8.2 ppm) due to conjugation with the methylphenyl group, whereas Compound A’s nitro group deshields adjacent protons further (δ ~8.5–9.0 ppm) .
- Crystallography: Limited data exist for Compound A, but analogs like Compound B exhibit planar benzothiazine cores with dihedral angles <10° between the benzyl and phenyl groups, favoring π-π stacking .
Biological Activity
The compound (3Z)-1-benzyl-3-{[(4-nitrophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione (CAS: 893313-36-5) is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 404.48 g/mol. The structure features a benzothiazine core that is substituted with a nitrophenyl group and a benzyl moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds related to benzothiazines exhibit significant antimicrobial properties. A study found that derivatives of benzothiazines possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Analgesic Properties
The analgesic activity of this compound has been investigated in several studies. It was shown to reduce pain responses in animal models, indicating potential as a non-steroidal anti-inflammatory drug (NSAID). The analgesic effect is likely mediated through the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response .
Anti-inflammatory Effects
In addition to its analgesic properties, this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of various benzothiazine derivatives, including our compound. The findings revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against tested strains .
Study 2: Analgesic and Anti-inflammatory Assessment
A series of experiments were conducted to assess the analgesic and anti-inflammatory properties using animal models. The compound was administered at different doses, showing significant pain relief comparable to standard NSAIDs like ibuprofen. Histological examinations indicated reduced tissue inflammation in treated groups .
Data Summary
| Property | Observation |
|---|---|
| Molecular Formula | C23H20N2O3S |
| Molar Mass | 404.48 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria (MIC: 15-30 µg/mL) |
| Analgesic Activity | Significant pain relief in animal models |
| Anti-inflammatory Activity | Reduced pro-inflammatory cytokines |
Q & A
Q. How to interpret conflicting cytotoxicity data in cancer cell lines?
- Factors to Consider :
- Cell line heterogeneity (e.g., HeLa vs. MCF-7 metabolic profiles).
- Assay interference from the nitro group’s redox activity (e.g., false positives in MTT assays).
- Solution : Validate results with orthogonal assays (e.g., ATP luminescence, caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
